molecular formula C8H6F2O2S B1301282 2-(Difluoromethylthio)benzoic acid CAS No. 79676-56-5

2-(Difluoromethylthio)benzoic acid

Cat. No.: B1301282
CAS No.: 79676-56-5
M. Wt: 204.2 g/mol
InChI Key: JJFFRJTXRATUEE-UHFFFAOYSA-N
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Description

2-(Difluoromethylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S. It is characterized by the presence of a benzoic acid core substituted with a difluoromethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethylthio)benzoic acid typically involves the introduction of a difluoromethylthio group to a benzoic acid derivative. One common method is the reaction of benzoic acid with difluoromethylthiolating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethylthio)benzoic acid involves its interaction with specific molecular targets. The difluoromethylthio group can modulate the activity of enzymes and receptors by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 2-(Trifluoromethylthio)benzoic acid
  • 2-(Methylthio)benzoic acid
  • 2-(Ethylthio)benzoic acid

Comparison: 2-(Difluoromethylthio)benzoic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFRJTXRATUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365800
Record name 2-(Difluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-56-5
Record name 2-(Difluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethylthio)benzoic acid
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